molecular formula C10H14N2O2S B8295851 2-amino-N-cyclobutylbenzenesulfonamide

2-amino-N-cyclobutylbenzenesulfonamide

Cat. No.: B8295851
M. Wt: 226.30 g/mol
InChI Key: AENMQFPEVXTSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-cyclobutylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an amino group at the 2-position and an N-cyclobutyl moiety. However, direct experimental data on its synthesis, pharmacokinetics, or industrial applications are scarce, necessitating comparisons with structurally analogous compounds.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-amino-N-cyclobutylbenzenesulfonamide

InChI

InChI=1S/C10H14N2O2S/c11-9-6-1-2-7-10(9)15(13,14)12-8-4-3-5-8/h1-2,6-8,12H,3-5,11H2

InChI Key

AENMQFPEVXTSEI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NS(=O)(=O)C2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS 70693-59-3)

This compound shares the benzenesulfonamide backbone but features a bulkier N-cyclohexyl-N-methyl substitution. Key differences include:

  • Purity Standards: Industrial-grade 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide requires ≥98.0% assay purity, ensuring reliability in acid dye synthesis and pharmaceutical intermediate production .
  • Applications : Used in fine chemical synthesis, its bulkier structure may enhance thermal stability in industrial processes compared to smaller cyclic substituents .

N-(2-sec-Butylphenyl)benzenesulfonamide (RN 791830-73-4)

This analog replaces the cyclobutyl group with a branched sec-butyl chain. Notable contrasts include:

  • Synthetic Flexibility : The linear alkyl chain may simplify synthetic modifications but could reduce conformational rigidity, affecting target binding specificity .

2-Aminobenzamides

  • Solubility: The amide group in 2-aminobenzamides enhances water solubility relative to sulfonamides, favoring applications in aqueous-phase reactions .
  • Biological Activity: 2-Aminobenzamides are prominent in glycosylation studies and histone deacetylase (HDAC) inhibition, whereas sulfonamides like 2-amino-N-cyclobutylbenzenesulfonamide may exhibit divergent enzyme-binding profiles due to sulfonyl group electronegativity .

Comparative Data Table

Compound Substituent(s) Molecular Weight (g/mol) Purity Standards Key Applications
This compound N-Cyclobutyl, 2-amino Not reported Not reported Hypothetical: Drug intermediates
2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide N-Cyclohexyl, N-methyl ~308.4 (estimated) ≥98.0% assay Acid dyes, pharmaceutical intermediates
N-(2-sec-Butylphenyl)benzenesulfonamide N-(2-sec-butylphenyl) 287.38 Not reported Research chemicals
2-Aminobenzamides Amide group at 2-position Varies ≥95% (typical) HDAC inhibitors, glycosylation

Research Findings and Limitations

  • Structural Insights : Cyclic substituents (cyclobutyl vs. cyclohexyl) modulate steric and electronic profiles, impacting solubility and target engagement. Smaller rings like cyclobutyl may enhance rigidity but reduce synthetic accessibility .
  • Gaps in Data: Direct pharmacological or thermodynamic data for this compound are absent in available literature. Comparisons rely on extrapolation from analogs.

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